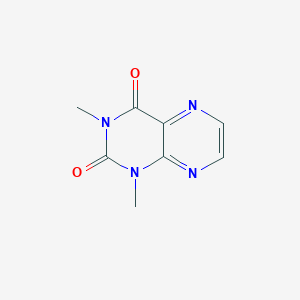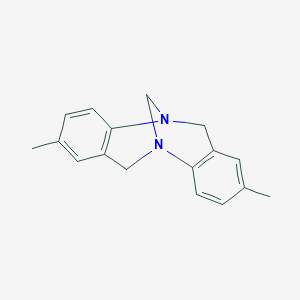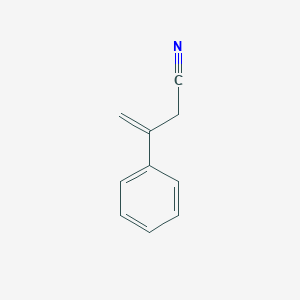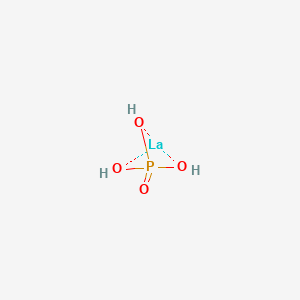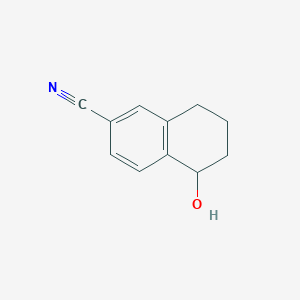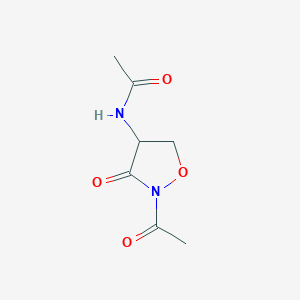
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide, also known as Acetoxolone, is a synthetic compound that has been widely used in scientific research. It belongs to the group of oxazolidinones and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide exerts its effects through the inhibition of the 11-beta-hydroxysteroid dehydrogenase enzyme, which is responsible for the metabolism of glucocorticoids. By inhibiting this enzyme, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide increases the availability of active glucocorticoids, which can then exert their anti-inflammatory effects. N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been shown to inhibit the activation of NF-κB, which is a key regulator of immune and inflammatory responses. Additionally, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to have anti-ulcer and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, which means that there is a wealth of information available on its effects and mechanisms of action. However, there are also limitations to using N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its effects may be influenced by factors such as pH and temperature, which can complicate experimental design.
Direcciones Futuras
There are several future directions for research on N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. One area of interest is the development of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide analogs that have improved solubility and bioavailability. Another area of interest is the use of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in combination with other anti-inflammatory agents to enhance its effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide and to identify its potential therapeutic applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-ulcer, and anti-viral effects, and has potential therapeutic applications in the treatment of inflammatory diseases. While there are limitations to using N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in lab experiments, it remains a valuable tool for scientific research. Further research is needed to fully understand its mechanisms of action and to identify its potential therapeutic applications.
Métodos De Síntesis
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide can be synthesized by the reaction of 2-acetylfuran with hydroxylamine hydrochloride, followed by the reaction with acetic anhydride and sodium acetate. The final product is obtained after purification by recrystallization. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been extensively studied for its various scientific research applications. It has been used as a tool to study the effects of glucocorticoids on the immune system. It has also been used as an anti-inflammatory agent in various in vitro and in vivo models. N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases.
Propiedades
Número CAS |
14617-47-1 |
|---|---|
Nombre del producto |
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
Fórmula molecular |
C7H10N2O4 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O4/c1-4(10)8-6-3-13-9(5(2)11)7(6)12/h6H,3H2,1-2H3,(H,8,10) |
Clave InChI |
ZMSGKGCODQKRPW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CON(C1=O)C(=O)C |
SMILES canónico |
CC(=O)NC1CON(C1=O)C(=O)C |
Sinónimos |
N-(2-Acetyl-3-oxoisoxazolidin-4-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
